5-(p-Tolylthio)uracil

Description

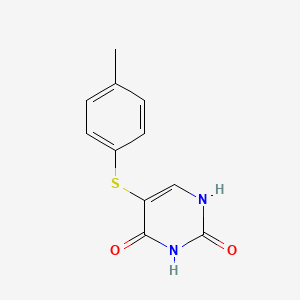

5-(p-Tolylthio)uracil is a uracil derivative substituted at the 5th position with a p-tolylthio group (–S–C₆H₄–CH₃). Its structure combines the pyrimidine core of uracil with a sulfur-linked aromatic moiety, which enhances lipophilicity and may influence biological interactions. The compound is identified by CAS number 70291-77-9 and is available commercially, as noted in supplier databases .

Properties

Molecular Formula |

C11H10N2O2S |

|---|---|

Molecular Weight |

234.28 g/mol |

IUPAC Name |

5-(4-methylphenyl)sulfanyl-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C11H10N2O2S/c1-7-2-4-8(5-3-7)16-9-6-12-11(15)13-10(9)14/h2-6H,1H3,(H2,12,13,14,15) |

InChI Key |

QODOCMMSFNDZGT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)SC2=CNC(=O)NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(p-Tolylthio)uracil typically involves the introduction of a p-tolylthio group into the uracil ring. One common method is the nucleophilic substitution of a halogenated uracil derivative with p-tolylthiol. For instance, 5-bromo-uracil can react with p-tolylthiol in the presence of a base such as potassium carbonate to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(p-Tolylthio)uracil undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the p-tolylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced to remove the p-tolylthio group, yielding uracil.

Substitution: The p-tolylthio group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Uracil.

Substitution: Various substituted uracil derivatives depending on the nucleophile used.

Scientific Research Applications

5-(p-Tolylthio)uracil has found applications in several scientific research areas:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of novel drugs.

Industry: It is used in the synthesis of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(p-Tolylthio)uracil involves its interaction with specific molecular targets. The p-tolylthio group can interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s biological effects. The exact molecular pathways involved are still under investigation, but it is believed that the compound can interfere with DNA synthesis and repair mechanisms .

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of 5-substituted uracils vary significantly based on the nature of the substituent. Below is a detailed comparison of 5-(p-Tolylthio)uracil with structurally related compounds:

Structural and Electronic Comparisons

Stability and Reactivity

- The thioether group in this compound may confer greater metabolic stability compared to oxygen-linked analogs (e.g., 5-methoxyuracil). However, sulfur-containing compounds are prone to oxidation, forming sulfoxides or sulfones .

- 5-Fluorouracil’s stability is pH-dependent, degrading rapidly under acidic conditions .

- 5-Bromouracil is light-sensitive and requires storage in dark conditions to prevent decomposition .

Selectivity and Resistance

- 5-Fluorouracil resistance often arises from overexpression of dihydropyrimidine dehydrogenase (DPD) or mutations in thymidylate synthase .

- In contrast, uracil derivatives with bulky substituents (e.g., this compound) may evade enzymatic degradation due to steric hindrance, though direct evidence is lacking .

- NNRTI-resistant HIV strains (e.g., Y181C mutation) show resistance to 6-azido/amino uracils (AzBBU/AmBBU), but this is unrelated to 5-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.